molecular formula C29H39N5O6 B15138188 E3 ligase Ligand-Linker Conjugate 36

E3 ligase Ligand-Linker Conjugate 36

Cat. No.: B15138188
M. Wt: 553.6 g/mol
InChI Key: NSAULHPDVMNQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 36 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker . The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 36 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major products formed from the reactions involving this compound are ubiquitinated target proteins, which are subsequently degraded by the proteasome .

Properties

Molecular Formula

C29H39N5O6

Molecular Weight

553.6 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C29H39N5O6/c35-12-14-40-13-11-31-8-5-20(6-9-31)16-32-10-7-29(17-32)18-33(19-29)21-1-2-22-23(15-21)28(39)34(27(22)38)24-3-4-25(36)30-26(24)37/h1-2,15,20,24,35H,3-14,16-19H2,(H,30,36,37)

InChI Key

NSAULHPDVMNQIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.